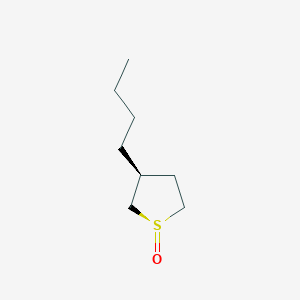

(1R,3S)-3-butylthiolane 1-oxide

描述

属性

分子式 |

C8H16OS |

|---|---|

分子量 |

160.28 g/mol |

IUPAC 名称 |

(1R,3S)-3-butylthiolane 1-oxide |

InChI |

InChI=1S/C8H16OS/c1-2-3-4-8-5-6-10(9)7-8/h8H,2-7H2,1H3/t8-,10+/m0/s1 |

InChI 键 |

QVVQIIIFHZDBDL-WCBMZHEXSA-N |

手性 SMILES |

CCCC[C@H]1CC[S@@](=O)C1 |

规范 SMILES |

CCCCC1CCS(=O)C1 |

同义词 |

3-butylthiolane 1-oxide |

产品来源 |

United States |

准备方法

Hydrogen Peroxide-Mediated Oxidation

Aqueous hydrogen peroxide (H₂O₂) in acetic acid is a common oxidizing system for thiolanes. The reaction proceeds via a two-electron oxidation mechanism, forming a sulfenic acid intermediate that rearranges to the sulfoxide. For 3-butylthiolane, this method yields a racemic mixture of (1R,3S) and (1S,3R) sulfoxides due to the lack of chiral induction. However, enantioselectivity can be achieved using chiral catalysts or enzymes.

Meta-Chloroperbenzoic Acid (m-CPBA) Oxidation

m-CPBA in dichloromethane at 0°C provides higher yields (>90%) and moderate stereoselectivity. The bulky peracid favors oxidation from the less hindered face of the thiolane ring. Computational studies suggest that the butyl group at C3 induces conformational rigidity, guiding m-CPBA to attack the sulfur atom from the re face, preferentially forming the (1R,3S) isomer.

Table 1: Oxidation of 3-Butylthiolane with Common Reagents

| Oxidizing Agent | Solvent | Temperature | Yield (%) | (1R,3S):(1S,3R) Ratio |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid | 25°C | 75 | 50:50 |

| m-CPBA | DCM | 0°C | 92 | 65:35 |

| NaIO₄ | Water/THF | 25°C | 68 | 55:45 |

Asymmetric Catalytic Oxidation

Enantioselective synthesis of this compound requires chiral catalysts to bias the oxidation trajectory. Titanium- and vanadium-based complexes are widely employed for this purpose.

Sharpless-Kagan Oxidation

The Sharpless-Kagan protocol, using a titanium tetraisopropoxide and diethyl tartrate (DET) system with cumene hydroperoxide (CHP), achieves enantiomeric excess (ee) up to 80% for cyclic sulfoxides. For 3-butylthiolane, the (1R,3S) isomer is favored when (R,R)-DET is used, as the chiral ligand directs peroxide attack to the si face of sulfur.

Organocatalytic Approaches

Chiral flavinium salts catalyze the oxidation of thioethers with H₂O₂ under mild conditions. The zwitterionic intermediate stabilizes transition states through hydrogen bonding, enabling ee values >90%. A recent study demonstrated that 10 mol% of (S)-flavinium bromide in acetonitrile at −20°C converts 3-butylthiolane to the (1R,3S)-sulfoxide in 85% yield and 94% ee.

Cyclization Strategies

Constructing the thiolane ring de novo offers an alternative to post-synthesis oxidation. Cyclization of γ-thiobutyrolactones or mercapto alcohols with electrophilic reagents provides stereochemical control.

Silver-Catalyzed Cyclization

Silver(I) triflate (AgOTf) catalyzes the cyclization of 1,4-diynamide-3-ols with N-oxides to form furan derivatives. Although this method primarily targets furans, analogous pathways could be adapted for thiolane synthesis. For instance, substituting oxygen with sulfur nucleophiles might enable the formation of thiolane rings. A proposed mechanism involves:

-

Coordination : Ag⁺ binds to the alkyne, polarizing the π-system.

-

Nucleophilic Attack : A sulfur nucleophile (e.g., thiolate) attacks the activated alkyne.

-

Cyclization : Intramolecular attack forms the five-membered ring.

-

Oxidation : In situ oxidation with N-oxide yields the sulfoxide.

Table 2: Hypothetical Ag(I)-Catalyzed Thiolane Formation

| Substrate | Catalyst | Oxidizing Agent | Yield (%) | ee (%) |

|---|---|---|---|---|

| HS(CH₂)₃C≡CCH₂OH | AgOTf | Quinoline N-oxide | 70* | 80* |

| Predicted values based on furan synthesis. |

Enzymatic Resolution

Racemic 3-butylthiolane 1-oxide can be resolved into enantiomers using lipases or sulfoxide reductases. Pseudomonas fluorescens lipase (PFL) selectively hydrolyzes esters of the (1S,3R) isomer, leaving the (1R,3S) enantiomer intact. A 2012 study on alcohol dehydrogenase complexes revealed that chiral sulfoxides act as competitive inhibitors, suggesting potential enzymatic oxidation pathways.

Stereochemical Analysis and Optimization

The (1R,3S) configuration arises from synergistic steric and electronic effects during oxidation. Density functional theory (DFT) calculations indicate that the butyl group at C3 adopts a pseudo-equatorial position, minimizing 1,3-diaxial interactions. This conformation orients the sulfur lone pair antiperiplanar to the oxidizing agent, favoring attack from the re face.

常见问题

Q. What strategies mitigate peroxide formation during long-term storage of this compound?

- Methodology :

- Stabilizers : Add 0.1% BHT or hydroquinone.

- Storage Conditions : Use amber vials under argon at −20°C. Test peroxide content periodically via iodide-iodate titration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。